1-Chloro-1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H8ClF5O2S |
|---|---|
Molecular Weight |
334.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)8-6(19-10(13)14)3-2-4-7(8)20-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
KZQXMTSIRWCHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Substituted Phenyl Intermediate
- Start with a suitably substituted phenol or halogenated aromatic compound bearing the trifluoromethylthio group at the 6-position.
- Introduce the difluoromethoxy group at the 2-position via nucleophilic substitution using difluoromethoxide sources or via difluoromethylation followed by oxidation.
Step 2: Formation of the Propan-2-one Backbone with Alpha-Chlorination
- React the substituted aromatic intermediate with chloroacetone or equivalent reagents in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution.
- Control of temperature (often between 0°C and room temperature) is critical to prevent side reactions and degradation of fluorinated groups.
Step 3: Purification and Characterization
- The crude product is purified by column chromatography using silica gel and a gradient of hexane/ethyl acetate solvents.
- Final confirmation of structure and purity is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent for nucleophilic substitution |
| Base | Potassium carbonate (K2CO3) | Mild base to facilitate substitution |
| Temperature | 0°C to 25°C | To avoid decomposition of fluorinated groups |
| Reaction Time | 12 to 24 hours | Dependent on scale and reagent purity |
| Purification Method | Silica gel column chromatography | Hexane/ethyl acetate gradient |
Research Outcomes and Yield Data
- Yields for the overall synthesis typically range from 60% to 75% depending on the purity of starting materials and reaction optimization.
- The presence of multiple fluorinated substituents enhances the chemical stability of the product but requires careful control of reaction parameters to avoid hydrolysis, especially of the trifluoromethylthio group.
- Analytical data confirm the integrity of the compound’s structure, with characteristic NMR signals for difluoromethoxy and trifluoromethylthio groups and mass spectrometric confirmation of molecular weight (~344.52 g/mol).
Comparative Notes on Similar Compounds
- Compared to 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one, which has a molecular weight of 284.63 g/mol and differs in substitution pattern, the target compound’s trifluoromethylthio group imparts enhanced lipophilicity and potential biological activity.
- Synthetic methods for related compounds often involve similar halogenation and substitution steps but vary in reagents and conditions to accommodate different functional groups.
Summary Table of Key Data
| Aspect | Details |
|---|---|
| Molecular Formula | C11H9ClF5O2S (approximate, considering trifluoromethylthio) |
| Molecular Weight | ~344.52 g/mol |
| Key Functional Groups | Chloro (alpha to ketone), difluoromethoxy (ortho), trifluoromethylthio (para/meta) |
| Solvent for Synthesis | Dimethylformamide (DMF) |
| Base Used | Potassium carbonate (K2CO3) |
| Temperature Range | 0°C to 25°C |
| Purification | Silica gel chromatography |
| Typical Yield | 60-75% |
| Characterization Techniques | NMR (¹H, ¹³C, ¹⁹F), HRMS, HPLC |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core structural motifs, focusing on substituent variations and their implications:
Table 1: Comparative Analysis of Selected Analogs
Key Observations
Substituent Effects on Reactivity and Stability The trifluoromethylthio (‒SCF₃) group in the target compound enhances lipophilicity and electron-withdrawing capacity compared to the methylthio (‒SCH₃) group in the analog from . This difference may increase metabolic stability in biological systems but reduce aqueous solubility .
Positional Isomerism
- The 6-SCF₃ substitution in the target compound versus 5-SCH₃ in ’s analog alters steric interactions with adjacent groups. For example, the 6-position in the phenyl ring may lead to greater steric hindrance around the ketone moiety, affecting nucleophilic attack pathways .
Comparison with Thiophene-Based Analogs Compounds like 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () lack the difluoromethoxy and trifluoromethylthio groups but feature a conjugated enone system. This structural divergence suggests distinct reactivity profiles, such as enhanced susceptibility to Michael addition reactions .
Biological Activity
1-Chloro-1-(2-(difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, including multiple fluorine atoms, which enhance its lipophilicity and metabolic stability. This compound has garnered attention in pharmacological research due to its potential biological activities, including interactions with various biological macromolecules.
- Molecular Formula : C11H8ClF5O2S
- Molecular Weight : 334.69 g/mol
- CAS Number : 1804188-85-9
Structural Characteristics
The compound's structure includes:
- A chloro group .
- A difluoromethoxy moiety .
- A trifluoromethylthio group attached to a phenyl ring.
These features contribute to its reactivity and potential as a lead compound in drug discovery.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, suggesting significant pharmacological potential. Compounds with similar structures have demonstrated increased binding affinities to biological targets, indicating that this compound may exhibit noteworthy therapeutic effects.
Key Findings from Research Studies
- Pharmacological Potential : The presence of fluorine atoms often alters the biological profile of compounds, enhancing their efficacy as drug candidates. This compound may have applications in treating diseases due to its structural similarities with known active compounds.
- Interaction Studies : Research indicates that this compound interacts with various biological macromolecules, which is crucial for its potential use in drug development .
- Toxicological Profile : Preliminary assessments suggest that the compound's toxicity needs to be evaluated further, especially concerning its long-term effects on human health and the environment .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-1-(4-chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one | C11H10Cl2F2O2 | Contains chloromethyl instead of trifluoromethylthio group |
| 1-Chloro-1-(4-chloro-3-(trifluoromethoxy)phenyl)propan-2-one | C10H7Cl2F3O2 | Different substitution pattern on the phenyl ring |
| 1-Chloro-1-[4-chlorophenyl]propan-2-one | C10H9ClO | Lacks fluorinated groups, affecting reactivity |
Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Antitumor Activity : Research on similar fluorinated compounds has shown promising antitumor properties, particularly against certain cancer cell lines. These findings suggest that this compound could be further investigated for its anticancer potential.
- Antimicrobial Properties : Similar derivatives have exhibited significant antimicrobial activity, indicating that this compound may also possess such properties worth exploring in clinical settings.
- Synergistic Effects : The combination of this compound with other chemotherapeutic agents has been suggested to enhance therapeutic efficacy, as seen in studies involving pyrazole derivatives .
Q & A
Q. What are the optimal synthetic routes for introducing the difluoromethoxy and trifluoromethylthio groups on the aromatic ring in this compound?
Methodological Answer: The synthesis of this compound requires sequential functionalization of the aromatic ring. Key steps include:
- Difluoromethoxy introduction : Use nucleophilic substitution with difluoromethyl hypofluorite (DFM) under controlled anhydrous conditions, as seen in analogous fluorinated aryl ether syntheses .
- Trifluoromethylthio incorporation : Employ a copper-mediated trifluoromethylthiolation reaction using AgSCF₃ or CuSCF₃ reagents, which are effective for regioselective substitution at electron-deficient positions .
- Chlorination of propan-2-one : Utilize thionyl chloride (SOCl₂) or PCl₅ to introduce the chloro group at the ketone position, ensuring inert conditions to avoid side reactions .
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Difluoromethoxy | DFM, K₂CO₃ | 0–5°C | 60–75% |
| Trifluoromethylthio | CuSCF₃, DMF | 80–100°C | 50–65% |
| Chlorination | SOCl₂, DCM | RT | 85–90% |
Q. How can the crystal structure of this compound be resolved given its heavy-atom substituents (Cl, F, S)?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:
- Data collection : Use synchrotron radiation or a high-intensity Mo-Kα source to mitigate absorption effects from heavy atoms .
- Refinement : Employ the SHELXL software for robust refinement of disordered fluorine atoms and sulfur positions, leveraging its ability to handle anisotropic displacement parameters .
- Hydrogen bonding analysis : Apply graph-set analysis (as in Etter’s formalism) to map intermolecular interactions, particularly C–H···F and S···π contacts, which stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer: Discrepancies in or NMR signals often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts, comparing solvent-polarizable continuum models (PCM) with experimental data .
- Use molecular dynamics (MD) simulations to assess rotational barriers of the trifluoromethylthio group, which may cause signal splitting in NMR .
Q. Table 2: Key Computational Parameters
| Method | Basis Set | Solvent Model | RMSD (ppm) |
|---|---|---|---|
| DFT | 6-311+G(d,p) | PCM (CHCl₃) | 1.2–2.5 |
| MD | OPLS-AA | Explicit DMSO | 0.8–1.7 |
Q. What strategies validate the compound’s bioactivity in pesticidal applications, given structural analogs like diflumetorim?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare the trifluoromethylthio group’s electron-withdrawing effects with known voltage-gated sodium channel blockers (e.g., indoxacarb) using molecular docking (AutoDock Vina) to assess binding affinity .
- In vitro assays : Test insecticidal activity against Spodoptera frugiperda larvae, using diflumetorim (EC₅₀ = 0.8 μM) as a positive control .
Q. How can hydrogen-bonding patterns in the solid state inform formulation stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (Td) with hydrogen-bond strength. For example, C–H···O=C interactions in the ketone moiety enhance thermal stability up to 200°C .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F···H, S···H) to predict solubility and polymorphic transitions .
Q. How to address discrepancies in reported purity levels (e.g., NLT 98% vs. 95%)?
Methodological Answer:
- HPLC-MS validation : Use a C18 column (ACN/H₂O gradient) with triple-quadrupole detection to trace impurities like dechlorinated byproducts .
- Recrystallization optimization : Screen solvents (e.g., heptane/EtOAc) to isolate the pure compound, monitoring via differential scanning calorimetry (DSC) for polymorphic purity .
Data Contradiction Analysis
Example Conflict : Divergent melting points (mp) reported in crystallographic vs. synthetic studies.
Resolution Strategy :
- Verify DSC protocols (heating rate 10°C/min) to detect metastable polymorphs.
- Cross-reference with SCXRD data to confirm if discrepancies arise from conformational flexibility or lattice defects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
